Bms 182874 hydrochloride

Description

Propriétés

IUPAC Name |

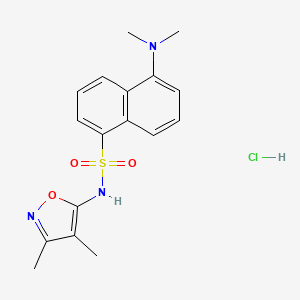

5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S.ClH/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4;/h5-10,19H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZFRNZGYDOBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMS-182874 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874 hydrochloride is a potent and selective, nonpeptide antagonist of the endothelin-A (ETA) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways. As an orally active agent, BMS-182874 has been instrumental in elucidating the physiological and pathological roles of the endothelin system and serves as a key pharmacological tool in cardiovascular research.

Core Mechanism of Action: Selective ETA Receptor Antagonism

BMS-182874 exerts its pharmacological effects through competitive and selective antagonism of the endothelin-A (ETA) receptor.[1] Endothelin-1 (B181129) (ET-1), a potent endogenous vasoconstrictor peptide, mediates its effects primarily through two receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and is responsible for mediating vasoconstriction and cell proliferation.[2] In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.

BMS-182874 selectively blocks the binding of ET-1 to the ETA receptor, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and smooth muscle cell proliferation.[1][3] This selectivity for the ETA over the ETB receptor is a key feature of its pharmacological profile.

Endothelin-A Receptor Signaling Pathway

The binding of endothelin-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration, along with the activation of PKC, leads to the contraction of vascular smooth muscle cells and can also stimulate proliferative and hypertrophic responses.

Quantitative Pharmacological Data

The affinity and functional inhibitory activity of BMS-182874 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Cell Line/Tissue | Radioligand | Parameter | Value (nM) | Reference |

| ETA | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | [125I]ET-1 | Ki | 61 | [1] |

| ETA | CHO cells expressing human ETA receptor | [125I]ET-1 | Ki | 48 | [1] |

| ETB | Various | [125I]ET-1 | Ki | >50,000 | [1] |

Table 2: In Vitro Functional Inhibitory Activity

| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| ET-1-stimulated Inositol Phosphate (B84403) Accumulation | VSM-A10 cells | KB | 75 | [1] |

| ET-1-stimulated Calcium Mobilization | VSM-A10 cells | KB | 140 | [1] |

| ET-1-induced Force Development | Rabbit carotid artery | KB | 520 | [1] |

Table 3: In Vivo Efficacy

| Animal Model | Administration | Endpoint | Parameter | Value (µmol/kg) | Reference |

| Conscious, normotensive rats | Oral | Blunting of pressor response to exogenous ET-1 | ED50 | 30 | [1] |

| Conscious, normotensive rats | Intravenous | Blunting of pressor response to exogenous ET-1 | ED50 | 24 | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of BMS-182874. These protocols are synthesized from the original research publication by Webb et al. (1995).

Radioligand Binding Assay

This assay determines the binding affinity of BMS-182874 to endothelin receptors.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Rat vascular smooth muscle A10 (VSM-A10) cells or CHO cells stably expressing the human ETA receptor are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The membranes are then resuspended in an appropriate assay buffer.

-

Incubation: The prepared cell membranes are incubated with a fixed concentration of [125I]ET-1 and a range of concentrations of BMS-182874 in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1. The incubation is carried out at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of BMS-182874 that inhibits 50% of the specific binding of [125I]ET-1). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated second messenger production.

Methodology:

-

Cell Culture and Labeling: VSM-A10 cells are cultured to near confluence and then incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Treatment: The cells are then incubated with varying concentrations of BMS-182874 for a short period before being stimulated with a fixed concentration of ET-1.

-

Extraction: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The aqueous phase containing the inositol phosphates is then collected.

-

Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography. The radioactivity of the collected fractions is measured by liquid scintillation counting.

-

Data Analysis: The amount of [3H]inositol phosphate accumulation is plotted against the concentration of BMS-182874 to determine the KB (antagonist dissociation constant).

Intracellular Calcium Mobilization Assay

This assay assesses the effect of BMS-182874 on ET-1-induced increases in intracellular calcium.

Methodology:

-

Cell Loading: VSM-A10 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Treatment: The loaded cells are then exposed to different concentrations of BMS-182874, followed by stimulation with ET-1.

-

Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Data Analysis: The inhibition of the ET-1-induced calcium response by BMS-182874 is used to calculate the KB value.

Isolated Blood Vessel Contraction Studies

This ex vivo assay evaluates the ability of BMS-182874 to inhibit ET-1-induced vasoconstriction in a more physiologically relevant system.

Methodology:

-

Tissue Preparation: Rings of rabbit carotid artery are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The arterial rings are allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

-

Antagonist Incubation: In parallel experiments, arterial rings are incubated with different concentrations of BMS-182874 for a specified period before generating a second ET-1 concentration-response curve.

-

Data Analysis: The rightward shift in the ET-1 concentration-response curve in the presence of BMS-182874 is used to calculate the pA2 value, which is a measure of antagonist potency. The KB can be derived from the pA2 value.

Conclusion

BMS-182874 hydrochloride is a well-characterized, selective ETA receptor antagonist. Its mechanism of action has been thoroughly investigated through a variety of in vitro and in vivo assays, which consistently demonstrate its ability to competitively inhibit the binding of endothelin-1 to the ETA receptor and block the subsequent downstream signaling events that lead to vasoconstriction and cellular proliferation. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.

References

- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-182874 Hydrochloride: A Technical Guide to its High ETA Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the endothelin-A (ETA) receptor selectivity of the potent, nonpeptide antagonist, BMS-182874 hydrochloride. The document outlines the quantitative binding affinities, details the experimental methodologies used for its characterization, and illustrates the pertinent signaling pathways.

Core Data Summary: ETA vs. ETB Receptor Affinity

BMS-182874 hydrochloride demonstrates a pronounced selectivity for the ETA receptor subtype over the ETB receptor. This selectivity is evident from in vitro radioligand binding assays and functional antagonism studies. The quantitative data from key studies are summarized below for direct comparison.

| Parameter | Cell/Tissue Preparation | ETA Receptor | ETB Receptor | Selectivity (ETA vs. ETB) | Reference |

| Ki (Inhibition Constant) | Rat vascular smooth muscle A10 (VSM-A10) cell membranes | 61 nM | > 50,000 nM | > 820-fold | [1][2] |

| Ki (Inhibition Constant) | CHO cells expressing human ETA receptor | 48 nM | > 50,000 nM | > 1040-fold | [1][2] |

| IC50 (Half maximal inhibitory concentration) | VSM-A10 cells | 150 nM | Not Reported | Not Applicable | [2] |

| KB (Antagonist Dissociation Constant) | ET-1-stimulated inositol (B14025) phosphate (B84403) accumulation in VSM-A10 cells | 75 nM | Not Applicable | Not Applicable | [1][2] |

| KB (Antagonist Dissociation Constant) | ET-1-stimulated calcium mobilization in VSM-A10 cells | 140 nM | Not Applicable | Not Applicable | [1][2] |

Signaling Pathways and Antagonism

The endothelin-1 (B181129) (ET-1) peptide activates both ETA and ETB receptors, which are G-protein coupled receptors (GPCRs). The activation of the ETA receptor on vascular smooth muscle cells leads to a signaling cascade resulting in vasoconstriction. BMS-182874 acts as a competitive antagonist at the ETA receptor, blocking the binding of ET-1 and thereby inhibiting this downstream signaling.

Figure 1: ETA receptor signaling and BMS-182874 antagonism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of BMS-182874's receptor selectivity.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

Figure 2: Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Cells (e.g., rat vascular smooth muscle A10 cells) are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Reaction:

-

In a reaction tube, the cell membranes are incubated with a fixed concentration of the radioligand, [¹²⁵I]ET-1.

-

Increasing concentrations of the unlabeled competitor, BMS-182874 hydrochloride, are added to the tubes.

-

The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the concentration of the competitor.

-

The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of a compound to antagonize the Gq-protein coupled receptor-mediated production of inositol phosphates.

Methodology:

-

Cell Culture and Labeling:

-

Cells (e.g., VSM-A10) are cultured in appropriate media.

-

The cells are labeled overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

-

Antagonist and Agonist Treatment:

-

The cells are pre-incubated with various concentrations of the antagonist, BMS-182874 hydrochloride.

-

The cells are then stimulated with a fixed concentration of the agonist, ET-1, in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

-

-

Extraction and Quantification:

-

The reaction is stopped, and the inositol phosphates are extracted from the cells.

-

The total [³H]inositol phosphates are separated by ion-exchange chromatography.

-

The amount of radioactivity is determined by liquid scintillation counting.

-

-

Data Analysis:

-

The results are expressed as the amount of [³H]inositol phosphate accumulation.

-

The ability of BMS-182874 to inhibit ET-1-stimulated accumulation is used to calculate its antagonist dissociation constant (KB).

-

Intracellular Calcium Mobilization Assay

This assay measures the change in intracellular calcium concentration in response to receptor activation and its antagonism.

Methodology:

-

Cell Loading with Fluorescent Dye:

-

Cultured cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane.

-

Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 in the cytoplasm.

-

-

Antagonist and Agonist Addition:

-

The dye-loaded cells are placed in a fluorometer.

-

The cells are pre-incubated with different concentrations of BMS-182874 hydrochloride.

-

ET-1 is then added to stimulate the cells, leading to an increase in intracellular calcium.

-

-

Fluorescence Measurement:

-

The fluorescence of Fura-2 is measured at two different excitation wavelengths (typically 340 nm and 380 nm) with emission at ~510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

-

Data Analysis:

-

The increase in the fluorescence ratio upon ET-1 stimulation is measured in the presence and absence of the antagonist.

-

The inhibitory effect of BMS-182874 is used to determine its functional antagonist potency (KB).

-

References

An In-Depth Technical Guide to BMS-182874 Hydrochloride: A Selective Endothelin ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874 hydrochloride, with a Chemical Abstracts Service (CAS) number of 1215703-04-0, is a potent and highly selective non-peptide antagonist of the endothelin A (ETA) receptor.[1][2] Its free base form is identified by the CAS number 153042-42-3.[3][4] This technical guide provides a comprehensive overview of BMS-182874 hydrochloride, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development.

Chemical and Physical Properties

BMS-182874 hydrochloride, chemically named 5-(dimethylamino)-N-(3,4-dimethylisoxazol-5-yl)naphthalene-1-sulfonamide hydrochloride, is a synthetic compound with demonstrated oral activity.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1215703-04-0 | [1][2] |

| Free Base CAS Number | 153042-42-3 | [3][4] |

| Molecular Formula | C17H20ClN3O3S | [1] |

| Molecular Weight | 381.88 g/mol | [1][2] |

| IUPAC Name | 5-(dimethylamino)-N-(3,4-dimethylisoxazol-5-yl)naphthalene-1-sulfonamide hydrochloride | [1] |

| Purity | ≥98% (by HPLC) | [2] |

| Solubility | Soluble in DMSO, not in water | [1] |

| Appearance | Solid powder | [1] |

Mechanism of Action and Signaling Pathway

BMS-182874 is a competitive antagonist of the endothelin A (ETA) receptor, exhibiting high selectivity over the ETB receptor.[2][5][6] The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle cells.

The binding of ET-1 to the G-protein coupled ETA receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. BMS-182874 competitively binds to the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by ET-1. This antagonism results in the blockade of ET-1-induced vasoconstriction and smooth muscle cell proliferation.[3][6]

Quantitative Data

The potency and selectivity of BMS-182874 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

In Vitro Activity

| Assay | Cell Line / Tissue | Parameter | Value | Reference |

| ETA Receptor Binding | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | Ki | 61 nM | [5][6] |

| ETA Receptor Binding | CHO cells expressing human ETA receptor | Ki | 48 nM | [2][5][6] |

| ETB Receptor Binding | - | Ki | > 50 µM | [5][6] |

| Functional Antagonism | VSM-A10 cells | IC50 | 0.150 µM | [1] |

| Inositol Phosphate (B84403) Accumulation | VSM-A10 cells | KB | 75 nM | [5][6] |

| Calcium Mobilization | VSM-A10 cells | Ki | 140 nM | [5] |

| Force Development | Rabbit carotid artery rings | KB | 520 nM | [6] |

In Vivo Activity

| Model | Species | Administration | Parameter | Value | Reference |

| ET-1 Induced Pressor Response | Conscious, normotensive rats | Oral | ED50 | 30 µmol/kg | [5][6] |

| ET-1 Induced Pressor Response | Conscious, normotensive rats | Intravenous | ED50 | 24 µmol/kg | [5][6] |

| Deoxycorticosterone Acetate (DOCA)-Salt Hypertension | Rats | Oral (100 µM/kg) | Arterial Pressure Reduction | 25% from control | [1] |

| Balloon-Injured Carotid Artery | Rats | Oral (100 mg/kg daily) | Lesion Area Decrease | 35% | [3] |

| Balloon-Injured Carotid Artery | Rats | Oral (100 mg/kg daily) | Lesion/Media Ratio Decrease | 34% | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

ETA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of BMS-182874 for the ETA receptor.

Materials:

-

Cell membranes expressing ETA receptors (e.g., from rat vascular smooth muscle A10 cells).

-

[125I]-ET-1 (radioligand).

-

BMS-182874 hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [125I]-ET-1, and varying concentrations of BMS-182874.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to reduce non-specific binding.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This assay measures the functional antagonism of BMS-182874 by quantifying its effect on ET-1-stimulated inositol phosphate (IP) production.

Materials:

-

VSM-A10 cells.

-

[3H]-myo-inositol.

-

ET-1.

-

BMS-182874 hydrochloride.

-

Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).

-

Dowex AG1-X8 resin.

-

Scintillation fluid and liquid scintillation counter.

Procedure:

-

Cell Labeling: Culture VSM-A10 cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with varying concentrations of BMS-182874 in stimulation buffer containing LiCl (to inhibit IP degradation).

-

Stimulation: Add ET-1 to stimulate IP production and incubate for a defined period (e.g., 30 minutes).

-

Extraction: Terminate the reaction by adding a quenching solution (e.g., perchloric acid) and extract the soluble inositol phosphates.

-

Purification: Separate the total inositol phosphates from free [3H]-myo-inositol using Dowex anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.

-

Data Analysis: Determine the concentration-dependent inhibition of ET-1-stimulated IP accumulation by BMS-182874 to calculate the KB value.

Calcium Mobilization Assay

This assay assesses the ability of BMS-182874 to block ET-1-induced increases in intracellular calcium concentration.

Materials:

-

VSM-A10 cells.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

ET-1.

-

BMS-182874 hydrochloride.

-

Hanks' Balanced Salt Solution (HBSS).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Loading: Incubate VSM-A10 cells with a fluorescent calcium indicator dye.

-

Baseline Measurement: Place the cells in the fluorescence plate reader and measure the baseline fluorescence.

-

Antagonist Addition: Inject varying concentrations of BMS-182874 into the wells and incubate for a short period.

-

Agonist Stimulation: Inject ET-1 to stimulate calcium release and record the change in fluorescence over time.

-

Data Analysis: Quantify the peak fluorescence intensity in response to ET-1 in the presence of different concentrations of BMS-182874 to determine the inhibitory constant (Ki).

In Vivo ET-1 Induced Pressor Response

This protocol evaluates the in vivo efficacy of BMS-182874 in blocking the hypertensive effects of exogenously administered ET-1 in rats.

Materials:

-

Conscious, normotensive rats with indwelling arterial catheters.

-

ET-1.

-

BMS-182874 hydrochloride.

-

Vehicle for drug administration.

-

Blood pressure monitoring system.

Procedure:

-

Animal Preparation: Acclimatize catheterized rats to the experimental setup.

-

Drug Administration: Administer BMS-182874 or vehicle to the rats via the desired route (oral or intravenous).

-

ET-1 Challenge: After a defined pre-treatment period, administer a bolus injection of ET-1.

-

Blood Pressure Monitoring: Continuously monitor and record the mean arterial pressure before and after the ET-1 challenge.

-

Data Analysis: Compare the pressor response to ET-1 in BMS-182874-treated animals versus vehicle-treated controls to determine the ED50.

Conclusion

BMS-182874 hydrochloride is a well-characterized, potent, and selective ETA receptor antagonist with demonstrated in vitro and in vivo activity. Its ability to block the vasoconstrictor and proliferative effects of endothelin-1 makes it a valuable research tool for investigating the role of the endothelin system in cardiovascular physiology and pathophysiology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. A Rat Carotid Artery Pressure-Controlled Segmental Balloon Injury with Periadventitial Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Endothelin 1-induced pressor response and vasopressin release in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BMS-182874 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-182874 hydrochloride, a potent and selective endothelin ETA receptor antagonist. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Core Compound Data: BMS-182874 Hydrochloride

BMS-182874 hydrochloride is a non-peptide antagonist that has been instrumental in researching the physiological and pathological roles of endothelin-1 (B181129) (ET-1).[1] Its high affinity and selectivity for the endothelin A (ETA) receptor make it a valuable tool in cardiovascular and other related research areas.[1][2]

| Property | Value | Reference(s) |

| Molecular Weight | 381.88 g/mol | [1][2][3] |

| Chemical Formula | C₁₇H₁₉N₃O₃S·HCl | [1][2][3] |

| IUPAC Name | 5-(dimethylamino)-N-(3,4-dimethylisoxazol-5-yl)naphthalene-1-sulfonamide hydrochloride | [1][3] |

| CAS Number | 1215703-04-0 | [1][3][4] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) | [1] |

| Purity | ≥98% (by HPLC) | [2] |

| Storage | Store at room temperature | [1][2] |

Mechanism of Action and Signaling Pathway

BMS-182874 hydrochloride functions as a competitive antagonist at the ETA receptor, one of the two primary endothelin receptor subtypes (ETA and ETB).[1][2] The ETA receptor is a G-protein coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[3] Its activation by endothelin-1 (ET-1) triggers a signaling cascade that leads to vasoconstriction and cell proliferation.[3][5]

Upon binding of ET-1, the ETA receptor activates the Gαq subunit of its associated G-protein.[6][7] This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[5] This increase in cytosolic Ca²⁺ is a primary driver of vasoconstriction.[1][5]

BMS-182874 competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking the initiation of this signaling cascade.[1] This antagonism prevents the ET-1-stimulated increase in inositol phosphate (B84403) accumulation and subsequent calcium mobilization, leading to the inhibition of vasoconstriction.[1] Notably, BMS-182874 displays over 1000-fold selectivity for the ETA receptor compared to the ETB receptor.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize BMS-182874 hydrochloride.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of BMS-182874 for the ETA receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes from cells expressing the human ETA receptor (e.g., CHO cells).

-

[¹²⁵I]ET-1 (Radioligand).

-

BMS-182874 hydrochloride.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of [¹²⁵I]ET-1 and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of [¹²⁵I]ET-1 and 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

Competition: 50 µL of [¹²⁵I]ET-1 and 50 µL of varying concentrations of BMS-182874.

-

-

Incubation: Add 150 µL of the diluted membrane preparation to each well. Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BMS-182874. Determine the IC₅₀ value (the concentration of BMS-182874 that inhibits 50% of specific [¹²⁵I]ET-1 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Blood Pressure Assessment in Rats

This protocol evaluates the in vivo efficacy of BMS-182874 in antagonizing the pressor effects of exogenously administered ET-1.

Materials:

-

Conscious, normotensive rats (e.g., Sprague-Dawley).

-

BMS-182874 hydrochloride, formulated for oral (p.o.) or intravenous (i.v.) administration.

-

Endothelin-1 (ET-1) solution for injection.

-

Catheters for arterial blood pressure monitoring and intravenous administration.

-

Blood pressure transducer and recording system.

Procedure:

-

Animal Preparation: Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for infusions) of the rats. Allow for a recovery period.

-

Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a stable period.

-

ET-1 Challenge (Control): Administer a bolus intravenous injection of ET-1 and record the resulting pressor response (increase in MAP).

-

BMS-182874 Administration: Administer BMS-182874 either orally via gavage or intravenously through the catheter at a specific dose (e.g., ED₅₀ of 30 µmol/kg for oral administration).[1]

-

Post-treatment ET-1 Challenge: At a defined time point after BMS-182874 administration, repeat the ET-1 challenge as in step 3.

-

Data Analysis: Compare the magnitude of the pressor response to ET-1 before and after the administration of BMS-182874. A significant reduction in the ET-1-induced pressor response indicates effective ETA receptor antagonism in vivo.

This guide provides foundational information for researchers working with BMS-182874 hydrochloride. For specific applications, further optimization of these protocols may be necessary.

References

- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. academic.oup.com [academic.oup.com]

Preclinical Profile of BMS-182874 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-182874 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the endothelin A (ETA) receptor. Preclinical studies have demonstrated its efficacy in blocking endothelin-1 (B181129) (ET-1) induced physiological responses both in vitro and in vivo. This technical guide provides a comprehensive overview of the core preclinical pharmacology of BMS-182874, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented is intended to serve as a foundational resource for researchers engaged in cardiovascular drug discovery and development. It is important to note that comprehensive public data on the toxicology and safety pharmacology of this compound are limited.

Core Pharmacology

BMS-182874 acts as a competitive antagonist at the ETA receptor, a G-protein coupled receptor (GPCR) predominantly found on vascular smooth muscle cells. Activation of the ETA receptor by its endogenous ligand, endothelin-1, leads to vasoconstriction and cell proliferation. By blocking this interaction, BMS-182874 effectively inhibits these downstream effects.

In Vitro Activity

The in vitro profile of BMS-182874 has been characterized through radioligand binding assays and functional assessments in various cell and tissue-based models. These studies confirm its high affinity and selectivity for the ETA receptor over the ETB subtype.

Table 1: Summary of In Vitro Quantitative Data

| Parameter | Value | System | Reference |

| Binding Affinity (Ki) | 61 nM | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | [1][2] |

| 48 nM | CHO cells expressing human ETA receptor | [1][2] | |

| >50 µM | ETB receptors | [1][2] | |

| Functional Inhibition (KB) | 75 nM | ET-1-stimulated inositol (B14025) phosphate (B84403) accumulation in VSM-A10 cells | [1] |

| 140 nM | ET-1-stimulated calcium mobilization in VSM-A10 cells | [1] | |

| 520 nM | ET-1-induced force development in isolated rabbit carotid artery | [1] | |

| IC50 | 0.150 µM | VSM-A10 cells | [3] |

In Vivo Activity

In vivo studies in rodent models have demonstrated the oral bioavailability and efficacy of BMS-182874 in antagonizing the physiological effects of ET-1.

Table 2: Summary of In Vivo Quantitative Data

| Parameter | Value | Species/Model | Effect | Reference |

| ED50 (Oral) | 30 µmol/kg | Conscious, normotensive rats | Blunted pressor response to exogenous ET-1 | [1] |

| ED50 (Intravenous) | 24 µmol/kg | Conscious, normotensive rats | Blunted pressor response to exogenous ET-1 | [1] |

| Oral Dosing | 100 mg/kg daily for 3 weeks | Rats with balloon-injured carotid arteries | 35% decrease in neointimal lesion area | [4] |

| Oral Dosing | 100 µM/kg (single dose) | Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats | 25% reduction in arterial pressure from control | [3] |

Signaling Pathway and Mechanism of Action

BMS-182874 exerts its pharmacological effect by competitively binding to the ETA receptor, thereby preventing the binding of endothelin-1. This action blocks the Gq protein-mediated signaling cascade that leads to vasoconstriction and smooth muscle cell proliferation.

Experimental Protocols

While the original publications provide an overview of the methods used, this section reconstructs the likely detailed experimental protocols based on standard pharmacological practices.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of BMS-182874 for the ETA receptor.

Protocol:

-

Membrane Preparation: Membranes from rat vascular smooth muscle A10 (VSM-A10) cells or CHO cells stably expressing the human ETA receptor are prepared by homogenization and centrifugation. Protein concentration is determined.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors) is used.

-

Incubation: A fixed concentration of [¹²⁵I]ET-1 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled BMS-182874. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of BMS-182874 that inhibits 50% of the specific binding of [¹²⁵I]ET-1 (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated production of inositol phosphates, a downstream second messenger of ETA receptor activation.

Protocol:

-

Cell Culture and Labeling: VSM-A10 cells are cultured and pre-labeled overnight with [³H]myo-inositol.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of BMS-182874 in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulation: Cells are then stimulated with a fixed concentration of ET-1.

-

Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphate species are separated by anion-exchange chromatography, and the radioactivity in each fraction is determined by liquid scintillation counting.

-

Data Analysis: The concentration-response curves for BMS-182874's inhibition of ET-1-stimulated inositol phosphate accumulation are plotted to determine the functional inhibitory constant (KB).

Intracellular Calcium Mobilization Assay

This assay assesses the effect of BMS-182874 on ET-1-induced increases in intracellular calcium concentration.

Protocol:

-

Cell Loading: VSM-A10 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Incubation: Cells are incubated with various concentrations of BMS-182874.

-

Stimulation and Measurement: A baseline fluorescence is recorded before the addition of ET-1. The change in fluorescence intensity upon ET-1 stimulation is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The inhibitory effect of BMS-182874 on the ET-1-induced calcium transient is quantified, and the KB is determined.

In Vivo Pressor Response to Exogenous ET-1

This model evaluates the ability of BMS-182874 to block the vasoconstrictor effect of ET-1 in live animals.

Protocol:

-

Animal Model: Conscious, normotensive rats are used. Arterial catheters are implanted for direct blood pressure measurement.

-

Drug Administration: BMS-182874 is administered either orally or intravenously at various doses.

-

ET-1 Challenge: After a suitable absorption period, a bolus of ET-1 is administered intravenously to induce a pressor (vasoconstrictive) response.

-

Blood Pressure Measurement: Arterial blood pressure is continuously monitored before and after the ET-1 challenge.

-

Data Analysis: The degree of inhibition of the ET-1-induced pressor response by BMS-182874 is quantified. The dose required to produce a 50% reduction in the pressor response (ED50) is calculated.

Toxicology and Safety Pharmacology

A comprehensive search of publicly available scientific literature and databases did not yield specific preclinical toxicology or safety pharmacology data for BMS-182874 hydrochloride. Standard preclinical safety assessments for a compound of this class would typically include:

-

Safety Pharmacology Core Battery: Evaluation of effects on the cardiovascular, respiratory, and central nervous systems.

-

Acute and Chronic Toxicity Studies: Determination of the effects of single and repeated dosing in at least two species (one rodent, one non-rodent).

-

Genotoxicity Assays: A battery of tests to assess mutagenic and clastogenic potential (e.g., Ames test, mouse lymphoma assay, in vivo micronucleus test).

-

Reproductive and Developmental Toxicology Studies.

The absence of this data in the public domain is a significant limitation in providing a complete preclinical profile of BMS-182874 hydrochloride.

Conclusion

The available preclinical data strongly support the characterization of BMS-182874 hydrochloride as a potent, selective, and orally active ETA receptor antagonist. It has demonstrated clear efficacy in relevant in vitro and in vivo models of ET-1-mediated physiological and pathophysiological processes. While the pharmacological profile is well-defined, the lack of publicly accessible toxicology and safety pharmacology data precludes a full assessment of its preclinical safety profile. This guide summarizes the core preclinical knowledge base for BMS-182874, providing a valuable resource for researchers in the field of endothelin receptor antagonism and cardiovascular drug development.

References

- 1. apexbt.com [apexbt.com]

- 2. Safety pharmacology assessment of central nervous system function in juvenile and adult rats: effects of pharmacological reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of BMS-182874 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BMS-182874 hydrochloride is a potent, selective, and orally active nonpeptide antagonist of the endothelin-A (ETA) receptor.[1][2][3] Endothelin-1 (ET-1), a powerful vasoconstrictor, exerts its effects primarily through the ETA receptor located on vascular smooth muscle cells. By competitively blocking this receptor, BMS-182874 inhibits the downstream signaling pathways responsible for vasoconstriction and cell proliferation.[1][3] Preclinical studies have demonstrated its efficacy in animal models of hypertension and in reducing neointimal formation after vascular injury, highlighting its potential therapeutic utility in cardiovascular diseases.[3]

Mechanism of Action

BMS-182874 functions as a competitive antagonist at the ETA receptor.[1] This selectivity allows it to specifically inhibit the physiological and pathophysiological effects of ET-1 mediated by this receptor subtype, while having minimal impact on the ETB receptor. The binding of ET-1 to the ETA receptor typically activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in vascular smooth muscle contraction and proliferation. BMS-182874 competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these downstream signaling events.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of BMS-182874 hydrochloride.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Species/Cell Line | Receptor | Value | Reference |

| Ki | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | ETA | 61 nM | [1] |

| Ki | CHO cells expressing human ETA receptor | ETA | 48 nM | [1] |

| Ki | General | ETB | > 50 µM | [1] |

| IC50 | vsm-A10 cells | ETA | 0.150 µM | [2] |

| KB (Inositol Phosphate Accumulation) | VSM-A10 cells | ETA | 75 nM | [1] |

| KB (Calcium Mobilization) | VSM-A10 cells | ETA | 140 nM | [1] |

| KB (Force Development) | Rabbit carotid artery | ETA | 520 nM | [1] |

Table 2: In Vivo Efficacy

| Model | Species | Route of Administration | Dose | Effect | Reference |

| Conscious Normotensive | Rat | Intravenous | ED50 = 24 µmol/kg | Blunted pressor response to exogenous ET-1 | [1] |

| Conscious Normotensive | Rat | Oral | ED50 = 30 µmol/kg | Blunted pressor response to exogenous ET-1 | [1] |

| DOCA-salt Hypertensive | Rat | Intravenous | 30, 100, 300 µmol/kg | Reduced Mean Arterial Pressure by 25, 44, and 45 mmHg, respectively | |

| DOCA-salt Hypertensive | Rat | Oral | 100 µmol/kg daily for 3 days | Sustained decrease in blood pressure | |

| Spontaneously Hypertensive Rat (SHR) | Rat | Oral | 75, 150, 450 µmol/kg | Decreased blood pressure by ~30 mmHg | |

| Balloon-injured Carotid Artery | Rat | Oral | 100 mg/kg daily for 3 weeks | 35% decrease in lesion area | [3] |

Table 3: Preclinical Pharmacokinetics in Rats

| Parameter | Value/Observation | Reference |

| Oral Bioavailability | ~100% | |

| Metabolism | Primarily via stepwise N-demethylation. The major circulating metabolite is the mono-N-desmethyl form, and the major excreted metabolite is the di-N-desmethyl form. | |

| Elimination | Primarily via metabolism. Only ~2% of the intact drug is recovered in excreta after intravenous administration. The kidneys play a significant role in the in vivo clearance. | |

| Dose Proportionality | AUC and Cmax increase dose-proportionally within the oral dose range of 13 to 290 µmol/kg. |

Experimental Protocols

The following are detailed, representative protocols for the key experiments cited in the evaluation of BMS-182874.

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of BMS-182874 for the ETA receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., VSM-A10 or CHO cells stably expressing the human ETA receptor) to confluency.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [125I]ET-1, and varying concentrations of BMS-182874.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [125I]ET-1 against the concentration of BMS-182874.

-

Determine the IC50 value (the concentration of BMS-182874 that inhibits 50% of the specific binding of [125I]ET-1).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonism of BMS-182874 by measuring its effect on ET-1-induced intracellular calcium release.

Methodology:

-

Cell Preparation:

-

Plate VSM-A10 cells in a multi-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer.

-

Wash the cells to remove excess dye.

-

-

Assay Performance:

-

Pre-incubate the cells with varying concentrations of BMS-182874 or vehicle for a defined period.

-

Stimulate the cells with a fixed concentration of ET-1.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the ET-1-induced calcium response by BMS-182874 at each concentration.

-

Plot the percentage of inhibition against the concentration of BMS-182874 to determine the IC50 value.

-

Calculate the KB value, a measure of the antagonist's potency.

-

In Vivo Antihypertensive Efficacy in DOCA-Salt Hypertensive Rats

This protocol describes a method to evaluate the in vivo antihypertensive effects of BMS-182874 in a rat model of hypertension.

Methodology:

-

Induction of Hypertension:

-

Use male Sprague-Dawley rats.

-

Perform a unilateral nephrectomy.

-

Implant a deoxycorticosterone acetate (B1210297) (DOCA) pellet subcutaneously.

-

Provide 1% NaCl in the drinking water.

-

Allow several weeks for hypertension to develop.

-

-

Blood Pressure Measurement:

-

Implant a catheter in the carotid artery or use a tail-cuff method for blood pressure monitoring.

-

-

Drug Administration:

-

Administer BMS-182874 or vehicle via the desired route (intravenous or oral gavage).

-

-

Data Collection and Analysis:

-

Record blood pressure and heart rate at baseline and at various time points after drug administration.

-

Calculate the change in mean arterial pressure from baseline for each treatment group.

-

Compare the blood pressure reduction in the BMS-182874-treated group to the vehicle-treated group.

-

Conclusion

BMS-182874 hydrochloride is a well-characterized, selective ETA receptor antagonist with demonstrated in vitro and in vivo pharmacological activity. Its ability to block ET-1-mediated vasoconstriction and smooth muscle cell proliferation makes it a valuable research tool for investigating the role of the endothelin system in cardiovascular physiology and pathology. The preclinical data suggest its potential as a therapeutic agent for conditions such as hypertension and vascular restenosis. Further investigation into its detailed pharmacokinetic profile and clinical efficacy is warranted.

References

- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-182874 Hydrochloride: A Technical Guide to its Interaction with the ETA Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of BMS-182874 hydrochloride to the endothelin-A (ETA) receptor. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Core Data Presentation

The binding affinity of BMS-182874 for the ETA receptor has been determined in various experimental systems. The following tables summarize the key quantitative data, including the inhibitor constant (Ki), the half-maximal inhibitory concentration (IC50), and the antagonist dissociation constant (KB).

| Parameter | Value | Cell/Tissue Type | Species | Reference |

| Ki | 61 nM | Vascular Smooth Muscle A10 (VSM-A10) cell membranes | Rat | [1][2] |

| Ki | 48 nM | CHO cells expressing human ETA receptor | Human | [1][2] |

| Ki | 55 nM | VSM-A10 cells | Rat | [3][4] |

| IC50 | 150 nM | VSM-A10 cells | Rat | [3][4] |

| KB | 75 nM | Inositol phosphate (B84403) accumulation in VSM-A10 cells | Rat | [1] |

| KB | 140 nM | Calcium mobilization in VSM-A10 cells | Rat | [1] |

| KB | 520 nM | Force development in isolated carotid artery | Rabbit | [1] |

Table 1: Binding Affinity and Functional Antagonism of BMS-182874 for the ETA Receptor.

| Receptor Subtype | Ki (BMS-182874) | Reference |

| ETA | 48 - 61 nM | [1][2] |

| ETB | > 50 µM | [1][2] |

Table 2: Selectivity of BMS-182874 for Endothelin Receptor Subtypes.

Experimental Protocols

The determination of the Ki value for BMS-182874 at the ETA receptor is typically achieved through competitive radioligand binding assays. While specific protocols from the original publications are not fully detailed in the abstracts, a general methodology can be outlined as follows.

Membrane Preparation

-

Cell Culture: Rat vascular smooth muscle A10 (VSM-A10) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor are cultured to near confluence.

-

Homogenization: Cells are washed with a buffered solution (e.g., PBS) and then scraped into a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifugation: The cell suspension is homogenized and then subjected to a low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using a standard assay such as the BCA assay.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (BMS-182874) to compete with a radiolabeled ligand for binding to the ETA receptor.

-

Radioligand: [125I]-Endothelin-1 ([125I]ET-1) is commonly used as the radiolabeled ligand that binds with high affinity to the ETA receptor.

-

Assay Buffer: A typical binding buffer would be 50 mM Tris, 5 mM MgCl2, and 0.1 mM EDTA at pH 7.4.

-

Incubation: A fixed amount of membrane preparation is incubated with a constant concentration of [125I]ET-1 and varying concentrations of the unlabeled competitor, BMS-182874.

-

Total Binding: Determined in the absence of any competitor.

-

Non-specific Binding: Determined in the presence of a high concentration of an unlabeled ETA receptor antagonist to saturate all specific binding sites.

-

-

Separation: After incubation to equilibrium (e.g., 60 minutes at 30°C), the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound [125I]ET-1, is measured using a gamma counter.

Data Analysis

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.

-

IC50 Determination: The concentration of BMS-182874 that inhibits 50% of the specific binding of [125I]ET-1 (the IC50 value) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

ETA Receptor Signaling Pathway

The endothelin-A (ETA) receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, endothelin-1 (B181129) (ET-1), the receptor activates intracellular signaling cascades. BMS-182874 acts as a competitive antagonist, blocking the binding of ET-1 and thereby inhibiting these downstream effects.

Caption: Canonical ETA receptor signaling pathway initiated by ET-1 and inhibited by BMS-182874.

Experimental Workflow for Ki Determination

The logical flow of a competitive binding assay to determine the Ki value is depicted below.

Caption: Workflow for determining the Ki value of BMS-182874 using a competitive radioligand binding assay.

References

The Antagonistic Relationship Between BMS-182874 Hydrochloride and Endothelin-1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction between BMS-182874 hydrochloride and the endothelin-1 (B181129) (ET-1) signaling pathway. BMS-182874 is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1] This document provides a comprehensive overview of its mechanism of action, quantitative binding affinities, and its effects on downstream cellular processes. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and drug development in this area.

Core Mechanism of Action

Endothelin-1, a powerful vasoconstrictor peptide, exerts its effects by binding to two main receptor subtypes: ETA and ETB.[2] The activation of ETA receptors, predominantly found on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction and cellular growth.[1][2] BMS-182874 hydrochloride acts as a competitive antagonist at the ETA receptor, effectively blocking the binding of ET-1 and thereby inhibiting its physiological effects.[1] Its high selectivity for the ETA receptor over the ETB receptor makes it a valuable tool for dissecting the specific roles of ETA-mediated signaling in various physiological and pathological processes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-182874 hydrochloride, providing a clear comparison of its binding affinity and functional inhibition across different experimental systems.

Table 1: Binding Affinity of BMS-182874 Hydrochloride

| Parameter | Cell Line/Tissue | Value | Reference |

| Kᵢ (inhibition constant) | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | 61 nM | [1][3] |

| Kᵢ (inhibition constant) | CHO cells expressing human ETA receptor | 48 nM | [1][3] |

| Kᵢ (inhibition constant) | ETB receptors | > 50 µM | [1][3] |

| IC₅₀ (half maximal inhibitory concentration) | vsm-A10 cells | 0.150 µM | [4][5] |

Table 2: Functional Antagonism of BMS-182874 Hydrochloride

| Parameter | Experimental System | Value | Reference |

| K₋B (dissociation constant) - Inositol Phosphate Accumulation | VSM-A10 cells | 75 nM | [1] |

| K₋B (dissociation constant) - Calcium Mobilization | VSM-A10 cells | 140 nM | [1] |

| K₋B (dissociation constant) - Force Development | Rabbit carotid artery | 520 nM | [1] |

Table 3: In Vivo Efficacy of BMS-182874 Hydrochloride

| Parameter | Animal Model | Value | Reference |

| ED₅₀ (median effective dose) - Oral Administration | Conscious, normotensive rats | 30 µmol/kg | [1] |

| ED₅₀ (median effective dose) - Intravenous Administration | Conscious, normotensive rats | 24 µmol/kg | [1] |

Signaling Pathways

The following diagrams illustrate the endothelin-1 signaling pathway and the mechanism of its inhibition by BMS-182874 hydrochloride.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Endothelin Receptor Binding Assay

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of compounds for the endothelin receptor.[6][7][8]

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing ETA receptors in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of ¹²⁵I-ET-1, and varying concentrations of the unlabeled competitor (e.g., BMS-182874).

-

Incubation: Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound ¹²⁵I-ET-1.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value, which can then be used to calculate the Kᵢ value.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to ET-1 and its inhibition by BMS-182874.[9][10][11][12]

References

- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelin receptor antagonism improves glucose handling, dyslipidemia, and adipose tissue inflammation in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SmallMolecules.com | BMS 182874 (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 6. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. berthold.com [berthold.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BMS-182874 Hydrochloride in Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-182874 hydrochloride is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor. Endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor, plays a significant role in the pathophysiology of hypertension. By selectively blocking the ETA receptor, BMS-182874 has been a crucial pharmacological tool in elucidating the involvement of the endothelin system in blood pressure regulation and the development of hypertensive states. This technical guide provides an in-depth overview of BMS-182874's mechanism of action, its application in hypertension research, and detailed experimental methodologies.

Mechanism of Action

BMS-182874 acts as a competitive antagonist at the ETA receptor, which is predominantly located on vascular smooth muscle cells.[1] The binding of ET-1 to ETA receptors triggers a signaling cascade that leads to vasoconstriction and cell proliferation. BMS-182874 effectively blocks these downstream effects by preventing ET-1 from binding to its receptor.

Signaling Pathway of ET-1 and the Inhibitory Action of BMS-182874

Caption: ET-1 signaling pathway and the inhibitory site of BMS-182874.

Quantitative Data

BMS-182874 has been extensively characterized in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Characterization of BMS-182874

| Parameter | Cell Line/Tissue | Value | Reference(s) |

| Ki (Binding Affinity) | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | 61 nM | [2] |

| CHO cells expressing human ETA receptor | 48 nM | [2] | |

| ETB receptors | > 50 µM | [2] | |

| IC50 | VSM-A10 cells | 0.150 µM | [3][4] |

| KB (Functional Antagonism) | ET-1-stimulated inositol phosphate (B84403) accumulation (VSM-A10 cells) | 75 nM | [2] |

| ET-1-stimulated calcium mobilization (VSM-A10 cells) | 140 nM | [2] | |

| ET-1-induced force development (rabbit carotid artery) | 520 nM | [2] |

Table 2: In Vivo Efficacy of BMS-182874 in Rat Models of Hypertension

| Animal Model | Administration Route | Dose | Effect | Reference(s) |

| Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats | Oral gavage (p.o.) | 100 µmol/kg | 25% reduction in arterial pressure from control | [3] |

| Normotensive rats (ET-1 challenge) | Oral (p.o.) | ED50 = 30 µmol/kg | Blunted pressor response to exogenous ET-1 | [2] |

| Normotensive rats (ET-1 challenge) | Intravenous (i.v.) | ED50 = 24 µmol/kg | Blunted pressor response to exogenous ET-1 | [2] |

| Aldosterone-infused rats on high salt diet | In food | 40 mg/kg for 6 weeks | Normalized blood pressure (117±4 mmHg vs. 151±7 mmHg in control) | |

| Balloon-injured rat carotid arteries | Oral (p.o.) | 100 mg/kg daily for 3 weeks | 35% decrease in lesion area |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the activity of BMS-182874.

In Vitro Experimental Workflow

Caption: General workflow for in vitro characterization of BMS-182874.

1. Endothelin Receptor Binding Assay

This assay determines the affinity of BMS-182874 for the ETA receptor.

-

Cell and Membrane Preparation: Rat vascular smooth muscle A10 cells or CHO cells stably expressing the human ETA receptor are cultured and harvested. The cells are then homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes, which are rich in ETA receptors.[5] The protein concentration of the membrane preparation is determined.[5]

-

Binding Reaction: The membrane preparation is incubated in a buffer solution containing a constant concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1) and varying concentrations of BMS-182874.[6]

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.[5] The filter is then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of BMS-182874 that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Inositol Phosphate Accumulation Assay

This functional assay measures the ability of BMS-182874 to block ET-1-stimulated intracellular signaling.

-

Cell Culture and Labeling: A10 cells are cultured and labeled by incubating them with [³H]myo-inositol, which is incorporated into the cell membrane phospholipids, including phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Stimulation and Inhibition: The labeled cells are pre-incubated with varying concentrations of BMS-182874, followed by stimulation with a fixed concentration of ET-1.

-

Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted from the cells. The different inositol phosphate species are separated using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the inositol trisphosphate (IP3) fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration-response curves are analyzed to determine the functional antagonist constant (KB) of BMS-182874.

3. Calcium Mobilization Assay

This assay assesses the effect of BMS-182874 on ET-1-induced increases in intracellular calcium.

-

Cell Loading: A10 cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[7]

-

Measurement: The cells are placed in a fluorometer or on a fluorescence microscope stage. Baseline fluorescence is recorded, and then the cells are stimulated with ET-1 in the presence or absence of different concentrations of BMS-182874.

-

Data Acquisition: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.[7]

-

Data Analysis: The peak increase in intracellular calcium is measured, and the data are used to calculate the KB value for BMS-182874.

In Vivo Experimental Workflow

Caption: General workflow for in vivo evaluation of BMS-182874 in hypertensive rats.

1. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

This is a commonly used model of salt-sensitive hypertension.

-

Surgical Procedure: Male Sprague-Dawley rats undergo uninephrectomy (removal of one kidney).[8][9]

-

DOCA Administration: A pellet of deoxycorticosterone acetate (DOCA) is implanted subcutaneously, or DOCA is administered via subcutaneous injections.[8][10]

-

High-Salt Diet: The rats are given a 1% NaCl solution as their drinking water.[8][9]

-

Development of Hypertension: Hypertension typically develops within a few weeks.[10]

2. Administration of BMS-182874

-

Oral Administration: For oral gavage, BMS-182874 is typically suspended in a vehicle such as an aqueous solution of 0.5% methylcellulose.[3]

-

Intravenous Administration: For intravenous injection, BMS-182874 can be dissolved in a suitable vehicle, and administered via a catheter implanted in a vein (e.g., jugular vein).

3. Blood Pressure Measurement in Conscious Rats

-

Tail-Cuff Method (Non-invasive):

-

Acclimatization: Rats should be acclimated to the restraint and warming procedure for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.[11][12]

-

Procedure: The rat is placed in a restrainer, and its tail is warmed to increase blood flow.[12] An inflatable cuff is placed around the base of the tail, and a sensor is placed distal to the cuff to detect the pulse. The cuff is inflated to occlude the caudal artery and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.[13]

-

-

Radiotelemetry (Invasive):

-

Transmitter Implantation: A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta or carotid artery of the anesthetized rat.

-

Data Acquisition: The transmitter continuously measures and transmits blood pressure and heart rate data to a receiver, allowing for long-term, continuous monitoring in conscious, freely moving animals.

-

Conclusion

BMS-182874 hydrochloride has proven to be an invaluable tool in hypertension research. Its high selectivity for the ETA receptor has allowed for the precise investigation of the role of endothelin-1 in blood pressure control and the pathogenesis of various hypertensive conditions. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular pharmacology. The continued use of selective ETA antagonists like BMS-182874 will undoubtedly contribute to a deeper understanding of hypertension and the development of novel therapeutic strategies.

References

- 1. Comparison of endothelin-1 and noradrenaline stimulated inositol phosphate formation in cultured aortic smooth muscle cells from spontaneously hypertensive and Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. ijvets.com [ijvets.com]

- 9. omicsonline.org [omicsonline.org]

- 10. [A simplified method for preparation of DOCA-salt hypertension model in rats by subcutaneous implantation of DOCA silastic tube] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

The Role of BMS-182874 Hydrochloride in Attenuating Smooth Muscle Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction